Tpl2-IN-I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tpl2-IN-I involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reaction conditions involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and quality. This involves optimizing reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Tpl2-IN-I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced inhibitory activity against Tpl2 kinase. These derivatives are further evaluated for their biological activity and potential therapeutic applications .

Aplicaciones Científicas De Investigación

Tpl2-IN-I has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the Tpl2 kinase signaling pathway and its role in various cellular processes . In biology, this compound is employed to investigate the molecular mechanisms underlying inflammatory responses and immune regulation . In medicine, it holds potential as a therapeutic agent for treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as certain cancers . In industry, this compound is utilized in drug discovery and development programs aimed at identifying novel anti-inflammatory and anticancer agents .

Mecanismo De Acción

Tpl2-IN-I exerts its effects by specifically inhibiting the Tpl2 kinase, which is a key regulator of the MAPK and NF-κB signaling pathways . By blocking Tpl2 kinase activity, this compound prevents the phosphorylation and activation of downstream signaling molecules, such as MEK1/2 and ERK1/2 . This inhibition leads to the suppression of pro-inflammatory cytokine production and the modulation of immune responses . The molecular targets of this compound include the ATP-binding site of Tpl2 kinase, where it competes with ATP to inhibit kinase activity .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Tpl2-IN-I include other Tpl2 kinase inhibitors, such as Tpl2-IN-II and Tpl2-IN-III . These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties .

Uniqueness of this compound: This compound is unique in its high selectivity for Tpl2 kinase, which minimizes off-target effects and enhances its therapeutic potential . Additionally, this compound has demonstrated significant efficacy in preclinical models of inflammatory diseases and certain cancers, making it a promising candidate for further development .

Actividad Biológica

Tpl2-IN-I is a selective inhibitor of the Tumor Progression Locus 2 (TPL2) kinase, which plays a significant role in various inflammatory and immune responses. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Overview of TPL2 Kinase

TPL2 (also known as MAP3K8) is a serine/threonine kinase that serves as a central regulator in various signaling pathways involved in inflammation and immune responses. It is implicated in the activation of mitogen-activated protein kinases (MAPKs) and the production of pro-inflammatory cytokines, making it a critical target for therapeutic interventions in inflammatory diseases.

This compound exerts its biological effects primarily through the inhibition of TPL2 kinase activity. By blocking this activity, this compound can modulate several downstream signaling pathways:

- Cytokine Production : Inhibition of TPL2 reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ. This has been demonstrated in various models, including murine models of neuroinflammation and viral infections .

- Microglial Activation : In neuroinflammatory models, this compound has shown to reduce microglial activation and subsequent neuronal death by decreasing inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production .

- Immune Cell Recruitment : TPL2 influences the recruitment of inflammatory cells to sites of infection or injury. Inhibition leads to reduced infiltration of monocytes and neutrophils, thereby tempering excessive inflammatory responses .

Case Studies

- Neuroinflammation Model :

- Influenza Infection :

- Intestinal Inflammation :

Data Tables

Propiedades

Fórmula molecular |

C21H14ClFN6 |

|---|---|

Peso molecular |

404.8 g/mol |

Nombre IUPAC |

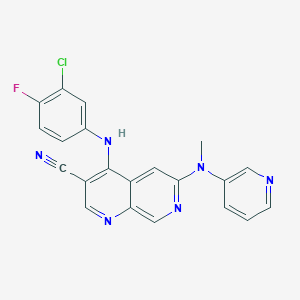

4-(3-chloro-4-fluoroanilino)-6-[methyl(pyridin-3-yl)amino]-1,7-naphthyridine-3-carbonitrile |

InChI |

InChI=1S/C21H14ClFN6/c1-29(15-3-2-6-25-11-15)20-8-16-19(12-27-20)26-10-13(9-24)21(16)28-14-4-5-18(23)17(22)7-14/h2-8,10-12H,1H3,(H,26,28) |

Clave InChI |

CUIQYXHABOOZFA-UHFFFAOYSA-N |

SMILES canónico |

CN(C1=CN=CC=C1)C2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.